6-Bromo-3-hydroxyhexanoic acid
CAS No.: 126502-98-5
Cat. No.: VC19119201
Molecular Formula: C6H11BrO3
Molecular Weight: 211.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126502-98-5 |
|---|---|
| Molecular Formula | C6H11BrO3 |
| Molecular Weight | 211.05 g/mol |
| IUPAC Name | 6-bromo-3-hydroxyhexanoic acid |
| Standard InChI | InChI=1S/C6H11BrO3/c7-3-1-2-5(8)4-6(9)10/h5,8H,1-4H2,(H,9,10) |
| Standard InChI Key | PRMNZQRHYSTJDR-UHFFFAOYSA-N |
| Canonical SMILES | C(CC(CC(=O)O)O)CBr |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The molecular structure of 6-bromo-3-hydroxyhexanoic acid features a carboxyl group (-COOH) at C1, a hydroxyl group (-OH) at C3, and a bromine atom at C6. Key bond lengths and angles can be inferred from analogous compounds:
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C–Br bond length: 1.95 Å (similar to 6-bromohexanoic acid) .
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Hydrogen bonding: The hydroxyl group participates in intramolecular hydrogen bonds with the carboxyl group, influencing solubility and crystallization behavior .
Table 1: Structural Parameters of 6-Bromo-3-hydroxyhexanoic Acid
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁BrO₃ | |
| Molecular Weight | 211.05 g/mol | |
| SMILES | C(CC(CC(=O)O)O)CBr | |
| InChIKey | PRMNZQRHYSTJDR-UHFFFAOYSA-N |
Synthesis and Production
Table 2: Comparative Synthesis Conditions
| Method | Reactants | Yield (%) | Purity (%) |
|---|---|---|---|
| HBr ring-opening | ε-Caprolactone, HBr | 92–95 | >99 |
| TEMPO oxidation | 6-Bromohexanoic acid | 80–85 | 95–97 |
Physicochemical Properties
Solubility and Stability
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Solubility: Limited solubility in nonpolar solvents (e.g., hexane) due to polar functional groups; soluble in polar aprotic solvents like DMSO or ethanol .
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Stability: Susceptible to thermal decomposition above 120°C; bromine substitution enhances resistance to enzymatic degradation .
Spectroscopic Data
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IR Spectroscopy: Peaks at 3300 cm⁻¹ (O–H stretch), 1700 cm⁻¹ (C=O stretch), and 650 cm⁻¹ (C–Br stretch) .
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NMR (¹H): δ 4.1 ppm (C3–OH), δ 3.5 ppm (C3–CH), δ 1.8–2.2 ppm (aliphatic chain) .
Biochemical and Industrial Applications
Role in Organic Synthesis
6-Bromo-3-hydroxyhexanoic acid serves as a precursor for:
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Pharmaceutical intermediates: Synthesis of β-lactam antibiotics and anti-inflammatory agents .
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Polymer chemistry: Modification of biodegradable polyhydroxyalkanoates (PHAs) to enhance mechanical properties .
| Target | Interaction Mechanism | Application |
|---|---|---|
| Bacterial efflux pumps | Bromine alkylation | Antibiotic adjuvant |
| Lipase enzymes | Hydrogen bonding | Metabolic regulation |
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from low regioselectivity during hydroxylation. Advances in asymmetric catalysis or enzymatic synthesis could improve yields .
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